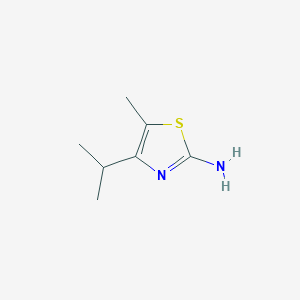

2-Amino-4-isopropyl-5-methylthiazole

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

5-methyl-4-propan-2-yl-1,3-thiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2S/c1-4(2)6-5(3)10-7(8)9-6/h4H,1-3H3,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTTMCOHWLSCDCV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(S1)N)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101012-43-5 | |

| Record name | 5-methyl-4-(propan-2-yl)-1,3-thiazol-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide on the Basic Properties of 2-Amino-4-isopropyl-5-methylthiazole

Introduction

The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1][2] Its derivatives have demonstrated potential as anticancer, anti-inflammatory, antimicrobial, and antioxidant agents.[3] The target molecule of this guide, 2-Amino-4-isopropyl-5-methylthiazole, incorporates alkyl substitutions at both the 4- and 5-positions of the thiazole ring, which are expected to influence its physicochemical properties and biological activity. Understanding these fundamental properties is crucial for its potential application in drug design and development.

Physicochemical Properties

The basic physicochemical properties of 2-Amino-4-isopropyl-5-methylthiazole can be inferred from its structural analogs. The introduction of an isopropyl group at the 4-position and a methyl group at the 5-position will increase the molecule's lipophilicity and molecular weight compared to simpler analogs.

Table 1: Physicochemical Properties of 2-Amino-4-isopropyl-5-methylthiazole and its Analogs

| Property | 2-Amino-4-isopropyl-5-methylthiazole (Predicted) | 2-Amino-4-methylthiazole | 2-Amino-5-methylthiazole | 2-Amino-4,5-dimethylthiazole |

| Molecular Formula | C₇H₁₂N₂S | C₄H₆N₂S | C₄H₆N₂S | C₅H₈N₂S |

| Molecular Weight ( g/mol ) | 156.25 | 114.17 | 114.17 | 128.20 |

| Melting Point (°C) | Not available | 44-47 | 93-98[4] | 273-274 (dec.) |

| Boiling Point (°C) | Not available | Not available | 232.5 (Predicted)[4] | Not available |

| pKa (Predicted) | ~5.5 | Not available | 5.42 ± 0.10[4] | Not available |

| LogP (Predicted) | ~1.9 | 0.4 | 1.61 (at 38°C)[5] | Not available |

| Solubility | Predicted to be sparingly soluble in water, soluble in organic solvents. | Soluble in methanol. | Soluble in methanol.[4] | Soluble in water. |

Spectroscopic Data

The structural features of 2-Amino-4-isopropyl-5-methylthiazole would give rise to characteristic spectroscopic signatures. While experimental spectra for the target molecule are unavailable, the expected data can be extrapolated from its analogs.

Table 2: Predicted Spectroscopic Data for 2-Amino-4-isopropyl-5-methylthiazole

| Spectroscopy | Predicted Chemical Shifts (δ) / Wavenumbers (cm⁻¹) |

| ¹H NMR | - NH₂: Broad singlet, ~5.0-7.0 ppm- CH (isopropyl): Septet, ~3.0-3.5 ppm- CH₃ (isopropyl): Doublet, ~1.2-1.4 ppm- CH₃ (thiazole): Singlet, ~2.2-2.4 ppm |

| ¹³C NMR | - C2 (C-NH₂): ~165-170 ppm- C4 (C-isopropyl): ~145-150 ppm- C5 (C-methyl): ~120-125 ppm- CH (isopropyl): ~30-35 ppm- CH₃ (isopropyl): ~20-25 ppm- CH₃ (thiazole): ~10-15 ppm |

| IR (cm⁻¹) | - N-H stretch (amine): 3300-3500 (two bands)- C=N stretch (thiazole): 1620-1650- C=C stretch (thiazole): 1550-1580- C-H stretch (alkyl): 2850-3000 |

Experimental Protocols

The most common and versatile method for the synthesis of 2-aminothiazoles is the Hantzsch thiazole synthesis.[6] This reaction involves the condensation of an α-haloketone with a thiourea derivative.

Proposed Synthesis of 2-Amino-4-isopropyl-5-methylthiazole

A plausible synthetic route to 2-Amino-4-isopropyl-5-methylthiazole is via the Hantzsch synthesis, starting from 3-bromo-4-methylpentan-2-one and thiourea.

Experimental Workflow:

Caption: Proposed Hantzsch synthesis workflow for 2-Amino-4-isopropyl-5-methylthiazole.

Detailed Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-bromo-4-methylpentan-2-one (1 equivalent) and thiourea (1.1 equivalents) in ethanol.

-

Reaction: Heat the mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Slowly add a saturated aqueous solution of sodium bicarbonate to neutralize the hydrobromic acid formed during the reaction until the solution is basic.

-

Isolation: The product may precipitate out of the solution upon neutralization. If so, collect the solid by vacuum filtration. If not, extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Biological Activity and Signaling Pathways

2-Aminothiazole derivatives are known to exhibit a wide range of biological activities, with anticancer effects being particularly well-studied.[7] Several derivatives have been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines. The mechanism of action often involves the modulation of key signaling pathways, such as the Mitogen-Activated Protein Kinase (MAPK) pathway. Specifically, inhibition of the ERK and JNK signaling cascades has been implicated in the anticancer effects of some 2-aminothiazole compounds.

Hypothetical Signaling Pathway Inhibition:

Caption: Hypothesized inhibition of the MAPK/ERK and JNK signaling pathways by 2-Amino-4-isopropyl-5-methylthiazole.

Conclusion

While direct experimental data on 2-Amino-4-isopropyl-5-methylthiazole is limited, a comprehensive analysis of its structural analogs provides valuable insights into its likely physicochemical properties, spectroscopic characteristics, and biological potential. The proposed Hantzsch synthesis offers a viable route for its preparation, enabling further investigation. The anticipated modulation of key signaling pathways, such as the MAPK cascade, suggests that this compound could be a promising candidate for further research in the development of novel therapeutic agents, particularly in the field of oncology. The data and protocols presented in this guide serve as a robust starting point for such endeavors.

References

- 1. journals.asm.org [journals.asm.org]

- 2. CN102079732B - Method for synthesizing 2-amino-4-methylthiazole-5-carboxylate and derivatives thereof - Google Patents [patents.google.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. 2-Isopropyl-4-(N-methyl)amino-methyl thiazole | C8H14N2S | CID 10749687 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. 2-Aminothiazole: A privileged scaffold for the discovery of anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Brief: Molecular Weight of 2-Amino-4-isopropyl-5-methylthiazole

Audience: Researchers, Scientists, and Drug Development Professionals

This document provides a concise determination of the molecular weight for the chemical compound 2-Amino-4-isopropyl-5-methylthiazole. The calculation is based on its constituent elements and their standard atomic weights.

Molecular Formula Determination

The chemical name "2-Amino-4-isopropyl-5-methylthiazole" defines its structural components, from which the molecular formula is derived:

-

Thiazole: A five-membered aromatic ring containing one sulfur and one nitrogen atom (C₃H₃NS).

-

2-Amino: An amine group (-NH₂) is attached at the second position of the ring.

-

4-isopropyl: An isopropyl group (-CH(CH₃)₂) is attached at the fourth position.

-

5-methyl: A methyl group (-CH₃) is attached at the fifth position.

Summing these components yields the molecular formula: C₇H₁₂N₂S .

Molecular Weight Calculation

The molecular weight is calculated by summing the atomic weights of each atom in the molecular formula. The standard atomic weights for the constituent elements are provided by the International Union of Pure and Applied Chemistry (IUPAC).

The calculation is detailed in the table below.

| Element | Symbol | Quantity | Standard Atomic Weight (amu) | Total Mass (amu) |

| Carbon | C | 7 | 12.011[1][2][3][4] | 84.077 |

| Hydrogen | H | 12 | 1.008[5][6][7] | 12.096 |

| Nitrogen | N | 2 | 14.007[8][9][10] | 28.014 |

| Sulfur | S | 1 | 32.066[11][12][13][14] | 32.066 |

| Total | Molecular Weight | 156.253 |

Based on this, the molecular weight of 2-Amino-4-isopropyl-5-methylthiazole is 156.253 g/mol .

Logical Workflow for Calculation

The process for determining the molecular weight follows a clear logical sequence.

References

- 1. quora.com [quora.com]

- 2. westfield.ma.edu [westfield.ma.edu]

- 3. byjus.com [byjus.com]

- 4. #6 - Carbon - C [hobart.k12.in.us]

- 5. What is the atomic mass in hydrogen class 11 chemistry CBSE [vedantu.com]

- 6. quora.com [quora.com]

- 7. #1 - Hydrogen - H [hobart.k12.in.us]

- 8. #7 - Nitrogen - N [hobart.k12.in.us]

- 9. Nitrogen - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]

- 10. testbook.com [testbook.com]

- 11. echemi.com [echemi.com]

- 12. quora.com [quora.com]

- 13. proprep.com [proprep.com]

- 14. Sulfur - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]

An In-depth Technical Guide to 2-Amino-5-methylthiazole

Introduction

This technical guide provides a comprehensive overview of 2-Amino-5-methylthiazole (CAS Number: 7305-71-7), a heterocyclic amine that serves as a crucial building block in medicinal chemistry. While the initial request concerned 2-Amino-4-isopropyl-5-methylthiazole (CAS Number: 101012-43-5), a thorough literature search revealed a scarcity of publicly available technical data for this specific compound. Consequently, this guide focuses on the closely related and well-documented analogue, 2-Amino-5-methylthiazole.[1][2][3] This compound and its derivatives have garnered significant interest due to their diverse biological activities, including antioxidant, antimicrobial, and anticancer properties.[4][5][6] This guide is intended for researchers, scientists, and drug development professionals, providing detailed information on its chemical properties, synthesis, biological activities, and relevant experimental protocols.

Chemical and Physical Properties

2-Amino-5-methylthiazole is a solid, typically appearing as a pale yellow to brown powder or crystals.[1] It is soluble in methanol and possesses the ability to form metal complexes, which can interact with DNA.[2]

| Property | Value |

| CAS Number | 7305-71-7 |

| Molecular Formula | C4H6N2S |

| Molecular Weight | 114.17 g/mol |

| Melting Point | 93-98 °C |

| Boiling Point | 232.5 °C at 760 mmHg |

| Density | 1.258 g/cm³ |

| Appearance | Pale yellow to brown crystals or powder |

Synthesis of 2-Amino-5-methylthiazole Derivatives

A common method for the synthesis of 2-aminothiazole derivatives is the Hantzsch thiazole synthesis, which involves the condensation of an α-haloketone with a thiourea derivative. The following diagram illustrates a general synthetic workflow for creating derivatives of 2-Amino-5-methylthiazole, which can then be used to explore a range of biological activities.

References

- 1. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. jocpr.com [jocpr.com]

- 6. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

An In-depth Technical Guide to the Synthesis of 2-Amino-4-isopropyl-5-methylthiazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-Amino-4-isopropyl-5-methylthiazole, a substituted aminothiazole derivative with potential applications in medicinal chemistry and drug development. The primary synthetic route detailed herein is the well-established Hantzsch thiazole synthesis, a reliable and versatile method for the formation of the thiazole ring system. This document outlines the requisite starting materials, a detailed experimental protocol, and the expected analytical data for the final product.

Core Synthesis: The Hantzsch Thiazole Synthesis

The synthesis of 2-Amino-4-isopropyl-5-methylthiazole is achieved through the condensation reaction between an α-haloketone and a thiourea derivative. This specific transformation, known as the Hantzsch thiazole synthesis, is a cornerstone in heterocyclic chemistry for creating a wide array of thiazole compounds. The general mechanism involves the initial S-alkylation of the thiourea by the α-haloketone, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic thiazole ring.

The logical workflow for this synthesis is depicted below:

Experimental Protocols

This section provides detailed experimental procedures for the synthesis of the key intermediate and the final product.

Part 1: Synthesis of 3-Chloro-4-methyl-2-pentanone (α-Haloketone)

The required α-haloketone, 3-chloro-4-methyl-2-pentanone, can be synthesized from 4-methyl-2-pentanone via α-chlorination.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Density (g/mL) |

| 4-Methyl-2-pentanone | 100.16 | 0.801 |

| Sulfuryl chloride (SO₂Cl₂) | 134.97 | 1.667 |

| Dichloromethane (DCM) | 84.93 | 1.33 |

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-methyl-2-pentanone (1.0 eq) in dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add sulfuryl chloride (1.1 eq) dropwise to the stirred solution, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully quench the reaction by the slow addition of a saturated sodium bicarbonate solution until gas evolution ceases.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield crude 3-chloro-4-methyl-2-pentanone, which can be purified by vacuum distillation.

Part 2: Synthesis of 2-Amino-4-isopropyl-5-methylthiazole

This procedure details the Hantzsch condensation of 3-chloro-4-methyl-2-pentanone with thiourea.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) |

| 3-Chloro-4-methyl-2-pentanone | 134.61 |

| Thiourea | 76.12 |

| Ethanol | 46.07 |

Procedure:

-

To a round-bottom flask, add 3-chloro-4-methyl-2-pentanone (1.0 eq) and thiourea (1.2 eq).

-

Add ethanol as the solvent to the flask.

-

Heat the reaction mixture to reflux with constant stirring for 4-6 hours.

-

Monitor the reaction by TLC until the starting materials are consumed.

-

After completion, cool the reaction mixture to room temperature.

-

Pour the mixture into cold water and neutralize with a saturated solution of sodium bicarbonate.

-

The resulting precipitate is collected by vacuum filtration.

-

Wash the solid with cold water and dry it.

-

The crude product can be purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.

Data Presentation

The following tables summarize the key quantitative data for the starting materials and the final product.

Table 1: Physicochemical Properties of Key Compounds

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Appearance |

| 3-Chloro-4-methyl-2-pentanone | C₆H₁₁ClO | 134.61 | Colorless to pale yellow liquid |

| Thiourea | CH₄N₂S | 76.12 | White crystalline solid |

| 2-Amino-4-isopropyl-5-methylthiazole | C₇H₁₂N₂S | 156.25 | Off-white to pale yellow solid |

Table 2: Expected Analytical Data for 2-Amino-4-isopropyl-5-methylthiazole

| Analysis | Expected Results |

| Yield | 75-85% |

| Melting Point | To be determined experimentally |

| ¹H NMR | Signals corresponding to an isopropyl group (a doublet and a septet), a methyl group (a singlet), and an amino group (a broad singlet). |

| ¹³C NMR | Resonances for the thiazole ring carbons, the isopropyl group carbons, and the methyl group carbon. |

| IR (cm⁻¹) | Characteristic peaks for N-H stretching (amino group), C=N and C=C stretching (thiazole ring), and C-H stretching (alkyl groups). |

| Mass Spec (m/z) | Molecular ion peak [M]⁺ corresponding to the molecular weight of the product. |

Signaling Pathways and Logical Relationships

The Hantzsch thiazole synthesis follows a well-defined mechanistic pathway, which can be visualized as a logical progression of chemical transformations.

This guide provides a foundational framework for the synthesis and characterization of 2-Amino-4-isopropyl-5-methylthiazole. Researchers are encouraged to optimize the described conditions to suit their specific laboratory settings and purity requirements. Standard laboratory safety protocols should be strictly adhered to throughout all experimental procedures.

The Biological Activity of 2-Aminothiazole Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 2-aminothiazole scaffold is a privileged heterocyclic motif that forms the core of a multitude of biologically active compounds, including several clinically approved drugs.[1][2][3] Its inherent structural features and synthetic tractability have made it a focal point in medicinal chemistry for the development of novel therapeutic agents. This technical guide provides an in-depth overview of the diverse biological activities of 2-aminothiazole derivatives, with a focus on their anticancer, antimicrobial, anti-inflammatory, and antioxidant properties. The content herein is designed to serve as a comprehensive resource, presenting quantitative data, detailed experimental methodologies, and visual representations of key biological pathways and workflows.

Quantitative Biological Activity Data

The biological efficacy of 2-aminothiazole derivatives is quantitatively assessed through various in vitro and in vivo assays. The following tables summarize key activity data, providing a comparative analysis of different derivatives across several therapeutic areas.

Anticancer Activity

The anticancer potential of 2-aminothiazole derivatives has been extensively studied against a wide array of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a standard measure of a compound's cytotoxic potency.

| Derivative/Compound | Cancer Cell Line | IC₅₀ Value | Reference |

| Compound 21 | K563 (Leukemia) | 16.3 µM | [1] |

| MCF-7 (Breast) | 20.2 µM | [1] | |

| HT-29 (Colon) | 21.6 µM | [1] | |

| Compounds 23 and 24 | HepG2 (Liver) | 0.51 mM and 0.57 mM | [1] |

| PC12 (Pheochromocytoma) | 0.309 mM and 0.298 mM | [1] | |

| Compound 28 | A549 (Lung) | 8.64 µM | [1] |

| HeLa (Cervical) | 6.05 µM | [1] | |

| HT29 (Colon) | 0.63 µM | [1] | |

| Karpas299 (Lymphoma) | 13.87 µM | [1] | |

| TH-39 | K562 (Leukemia) | 0.78 µM | [1][4] |

| Analogue 20 | H1299 (Lung) | 4.89 µM | [1] |

| SHG-44 (Glioma) | 4.03 µM | [1] | |

| 1-(4-chloro-phenyl)-3-[4-oxo-7-(4-bromo-phenyl)-4,5-dihydrothiazolo[4,5-d]pyridazin-2-yl]thiourea | HS 578T (Breast) | 0.8 µM | [3][5] |

| Fluorinated aminothiazole-flavonoid hybrid (Compound 2 ) | U87 (Glioblastoma) | 1.4 ± 0.5 µM | [6] |

| Fluorinated aminothiazole-flavonoid hybrid (Compound 9 ) | U87 shCTRL (Glioblastoma) | 1.6 ± 0.5 µM | [6] |

Antimicrobial Activity

2-Aminothiazole derivatives have demonstrated significant activity against a range of pathogenic bacteria and fungi. The minimum inhibitory concentration (MIC) is the lowest concentration of a substance that prevents visible growth of a microorganism.

| Derivative/Compound | Microorganism | MIC Value (µg/mL) | Reference |

| 2-AMO derivative 6b | Mycobacterium tuberculosis H37Rv | 3.125 | [7] |

| Mycobacterium tuberculosis IZAK | 3.13 | [7] | |

| Mycobacterium tuberculosis MATI | 3.13 | [7] | |

| Piperazinyl derivative 121d | Staphylococcus aureus 29213 | 2 - 128 (µM) | [3] |

| Escherichia coli | 2 - 128 (µM) | [3] | |

| Thiazolyl-thiourea derivative 124 (3,4-dichlorophenyl) | Staphylococcus aureus | 4 - 16 | [3][5] |

| Staphylococcus epidermidis | 4 - 16 | [3][5] | |

| Derivative 117 (R¹ = OCH₃) | Escherichia coli | Not specified, but remarkable efficacy | [3][5] |

| Derivative 117 (R¹ = CH₃) | Escherichia coli | Not specified, but remarkable efficacy | [3][5] |

| Derivative 117 (R¹ = H, R² = Ph) | Pseudomonas aeruginosa | Not specified, but significant efficacy | [3][5] |

Anti-inflammatory Activity

The anti-inflammatory properties of 2-aminothiazole derivatives are often evaluated in cellular and animal models of inflammation.

| Derivative/Compound | Assay | IC₅₀/ED₅₀ Value | Reference |

| Pyrimidinone-Linked Thiazoles | COX-1 Inhibition | 1.00–6.34 µM | [8] |

| COX-2 Inhibition | 0.09–0.71 µM | [8] |

Antioxidant Activity

Several 2-aminothiazole derivatives have been shown to possess potent antioxidant properties, which are critical in combating oxidative stress-related diseases.

| Derivative/Compound | Assay | IC₅₀ Value (µM) | Reference |

| --INVALID-LINK---methanone | α-glucosidase inhibition | 117 | [9] |

| {4-amino-2-[(4-methylphenyl)amino]-5-thiazolyl}(3,5-di-t-butyl-4--hydroxyphenyl)methanone | α-amylase inhibition | 283 | [9] |

| Dendrodoine analogue (DA) | Hydroxyl radical scavenging | 10.51 | [9] |

| Superoxide anion radical scavenging | 10.75 | [9] | |

| Reducing ability | 9.62 | [9] | |

| Nitric oxide radical scavenging | 13.92 | [9] |

Antiviral Activity

The antiviral potential of 2-aminothiazole derivatives has been explored against various viruses. The half-maximal effective concentration (EC₅₀) represents the concentration of a drug that gives half-maximal response.

| Derivative/Compound | Virus | EC₅₀ Value (µM) | Reference |

| 2-(Methylthio)-N-(4-(naphthalen-2-yl)thiazol-2-yl)nicotinamide 1 | Chikungunya virus (CHIKV) | 0.6 | [10] |

| N-(4-(3-((4-cyanophenyl)amino)phenyl)thiazol-2-yl)-2-(methylthio)nicotinamide 26 | Chikungunya virus (CHIKV) | 0.45 (EC₉₀) | [10] |

| Compound with 4-trifluoromethylphenyl substituent | Influenza A (PR8 strain) | Comparable to oseltamivir and amantadine | [11][12] |

Experimental Protocols

Reproducibility is a cornerstone of scientific research. This section provides detailed methodologies for key experiments used in the biological evaluation of 2-aminothiazole derivatives.

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and cytotoxicity.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The amount of formazan produced is directly proportional to the number of living, metabolically active cells.

Materials:

-

Cancer cell line (e.g., HeLa, MCF-7, A549)

-

Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

2-Aminothiazole derivative stock solution (in a suitable solvent like DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

Phosphate-Buffered Saline (PBS)

-

96-well flat-bottom sterile microplates

-

Multichannel pipette

-

Microplate reader (570 nm)

-

Humidified incubator (37°C, 5% CO₂)

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the 2-aminothiazole derivative and incubate for a specified period (e.g., 48 or 72 hours). Include a vehicle control (solvent only).

-

MTT Addition: After incubation, add MTT solution to each well and incubate for 3-4 hours.

-

Formazan Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Agar Diffusion Method for Antimicrobial Susceptibility

The agar diffusion method (Kirby-Bauer test) is a widely used technique to determine the susceptibility of bacteria to antimicrobial agents.

Principle: An antimicrobial-impregnated disk is placed on an agar plate inoculated with a microorganism. The antimicrobial agent diffuses into the agar, and if the microorganism is susceptible, a zone of growth inhibition will appear around the disk.

Materials:

-

Bacterial or fungal strains

-

Mueller-Hinton agar plates

-

Sterile cotton swabs

-

2-Aminothiazole derivative solutions of known concentrations

-

Sterile filter paper disks

-

Incubator

Procedure:

-

Inoculum Preparation: Prepare a standardized suspension of the test microorganism.

-

Plate Inoculation: Uniformly streak the microbial suspension onto the surface of a Mueller-Hinton agar plate using a sterile swab.

-

Disk Application: Aseptically apply sterile filter paper disks impregnated with known concentrations of the 2-aminothiazole derivatives onto the agar surface.

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

Zone of Inhibition Measurement: Measure the diameter of the zone of growth inhibition around each disk in millimeters.

-

Interpretation: The size of the inhibition zone is correlated with the susceptibility of the microorganism to the compound.

Carrageenan-Induced Paw Edema Assay for Anti-inflammatory Activity

This in vivo assay is a standard model for evaluating acute inflammation and the efficacy of anti-inflammatory drugs.

Principle: Subplantar injection of carrageenan into a rodent's paw induces a localized inflammatory response characterized by edema. The ability of a compound to reduce this swelling indicates its anti-inflammatory potential.

Materials:

-

Rodents (e.g., rats or mice)

-

Carrageenan solution (1% in saline)

-

2-Aminothiazole derivative solution

-

Pletismometer or calipers

-

Syringes and needles

Procedure:

-

Animal Acclimatization: Acclimatize the animals to the laboratory conditions.

-

Compound Administration: Administer the 2-aminothiazole derivative to the test group of animals (e.g., orally or intraperitoneally) at a specific time before carrageenan injection. The control group receives the vehicle.

-

Induction of Edema: Inject carrageenan solution into the subplantar region of the right hind paw of each animal.

-

Paw Volume Measurement: Measure the paw volume using a plethysmometer or paw thickness with calipers at various time points after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).

-

Data Analysis: Calculate the percentage of inhibition of edema in the treated group compared to the control group.

Signaling Pathways and Experimental Workflows

The biological activities of 2-aminothiazole derivatives are often mediated through their interaction with specific cellular signaling pathways. The following diagrams, created using the DOT language, illustrate some of these key pathways and general experimental workflows.

Apoptosis Induction Pathway

Many 2-aminothiazole derivatives exert their anticancer effects by inducing programmed cell death, or apoptosis. A common mechanism involves the modulation of the Bcl-2 family of proteins, leading to the activation of caspases.[1]

Caption: Intrinsic apoptosis pathway modulated by 2-aminothiazole derivatives.

Kinase Inhibition Signaling Pathway

A significant number of 2-aminothiazole derivatives function as kinase inhibitors, targeting enzymes that are often dysregulated in cancer. This diagram illustrates the general mechanism of action of a 2-aminothiazole-based kinase inhibitor targeting a receptor tyrosine kinase (RTK) pathway.[1][13][14][15][16][17][18][19]

Caption: General mechanism of RTK inhibition by 2-aminothiazole derivatives.

General Drug Discovery Workflow

The discovery and development of new 2-aminothiazole-based therapeutic agents follow a structured workflow, from initial concept to preclinical evaluation.[20][21][22][23][24]

Caption: A simplified workflow for the discovery of 2-aminothiazole-based drugs.

References

- 1. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. mdpi.com [mdpi.com]

- 6. 2-Aminothiazole-Flavonoid Hybrid Derivatives Binding to Tau Protein and Responsible for Antitumor Activity in Glioblastoma [mdpi.com]

- 7. Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. 4-Substituted-2-Thiazole Amides as Viral Replication Inhibitors of Alphaviruses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis of Novel Aminothiazole Derivatives as Promising Antiviral, Antioxidant and Antibacterial Candidates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]

- 15. 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Discovery of selective aminothiazole aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Drug Discovery Workflow - What is it? [vipergen.com]

- 21. ppd.com [ppd.com]

- 22. drugtargetreview.com [drugtargetreview.com]

- 23. blog.biobide.com [blog.biobide.com]

- 24. What would an ideal drug discovery/drug development process look like? [synapse.patsnap.com]

Physical and chemical properties of 2-Amino-4-isopropyl-5-methylthiazole

For the Attention of: Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the known physical and chemical properties of the heterocyclic compound 2-Amino-4-isopropyl-5-methylthiazole. Due to the limited availability of published experimental data for this specific molecule, this guide combines available database information with predicted properties to serve as a foundational resource for researchers.

Core Compound Identification

The following table summarizes the key identifiers for 2-Amino-4-isopropyl-5-methylthiazole.

| Identifier | Value | Citation |

| IUPAC Name | 5-methyl-4-propan-2-yl-1,3-thiazol-2-amine | [1] |

| CAS Number | 101012-43-5 | [2][3] |

| Molecular Formula | C₇H₁₂N₂S | [1] |

| Molecular Weight | 156.25 g/mol | |

| Canonical SMILES | CC1=C(N=C(S1)N)C(C)C | [1] |

| InChI | InChI=1S/C7H12N2S/c1-4(2)6-5(3)10-7(8)9-6/h4H,1-3H3,(H2,8,9) | [1] |

| InChIKey | LTTMCOHWLSCDCV-UHFFFAOYSA-N | [1] |

Physicochemical Properties

| Property | Predicted Value | Citation |

| XlogP | 2.2 | [1] |

| Monoisotopic Mass | 156.07211 Da | [1] |

Note: Properties such as melting point, boiling point, density, solubility, and pKa have not been found in publicly accessible experimental databases.

Spectral Data

No experimental spectral data (NMR, IR, Mass Spectrometry) for 2-Amino-4-isopropyl-5-methylthiazole has been identified in the public domain. However, predicted collision cross-section values are available.

| Adduct | m/z | Predicted CCS (Ų) | Citation |

| [M+H]⁺ | 157.07939 | 132.0 | [1] |

| [M+Na]⁺ | 179.06133 | 141.4 | [1] |

| [M-H]⁻ | 155.06483 | 134.9 | [1] |

| [M+NH₄]⁺ | 174.10593 | 154.2 | [1] |

| [M+K]⁺ | 195.03527 | 139.2 | [1] |

| [M+H-H₂O]⁺ | 139.06937 | 126.3 | [1] |

| [M+HCOO]⁻ | 201.07031 | 150.7 | [1] |

| [M+CH₃COO]⁻ | 215.08596 | 179.1 | [1] |

Experimental Protocols

Synthesis

A specific, detailed experimental protocol for the synthesis of 2-Amino-4-isopropyl-5-methylthiazole is not available in the reviewed literature. However, a general and widely used method for the synthesis of 2-aminothiazole derivatives is the Hantzsch thiazole synthesis. This reaction typically involves the condensation of an α-haloketone with a thiourea.

For the synthesis of the target molecule, a plausible synthetic route would involve the reaction of 3-bromo-4-methylpentan-2-one with thiourea.

Biological Activity and Signaling Pathways

There is currently no published information available regarding the biological activity of 2-Amino-4-isopropyl-5-methylthiazole or its involvement in any signaling pathways. The broader class of 2-aminothiazole derivatives, however, is known to exhibit a wide range of biological activities, including antimicrobial and anticancer properties.[4][5] Further research would be required to determine if this specific compound shares any of these activities.

Summary and Future Outlook

2-Amino-4-isopropyl-5-methylthiazole is a known chemical entity, as evidenced by its CAS number and availability from chemical suppliers.[2][3] However, there is a significant lack of publicly available scientific data regarding its physical and chemical properties, spectral characteristics, and biological activities. The information that is available is largely limited to identifiers and computationally predicted data.[1]

This technical guide serves to consolidate the currently accessible information. It is evident that further experimental investigation is necessary to fully characterize this compound. Researchers interested in this molecule are encouraged to perform de novo characterization and to publish their findings to enrich the scientific record.

References

- 1. PubChemLite - 101012-43-5 (C7H12N2S) [pubchemlite.lcsb.uni.lu]

- 2. 101012-43-5(2-Amino-4-isopropyl-5-methylthiazole) | Kuujia.com [nl.kuujia.com]

- 3. 2-Amino-4-isopropyl-5-methylthiazole 95% | CAS: 101012-43-5 | AChemBlock [achemblock.com]

- 4. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 5. Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole [mdpi.com]

The Dawn of a Privileged Scaffold: A Technical History of 2-Aminothiazoles

For Researchers, Scientists, and Drug Development Professionals

The 2-aminothiazole moiety is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of biologically active compounds. From the early days of synthetic chemistry to the development of blockbuster drugs, the story of 2-aminothiazoles is one of serendipitous discovery, systematic investigation, and enduring therapeutic relevance. This in-depth technical guide explores the discovery and history of this remarkable heterocyclic system, providing detailed experimental protocols, quantitative data, and a visual representation of its synthetic origins.

The Genesis: Hantzsch's Landmark Synthesis

The journey of 2-aminothiazoles began in 1887 with the pioneering work of German chemist Arthur Hantzsch.[1] His eponymous reaction, the Hantzsch thiazole synthesis, provided a straightforward and versatile method for the construction of the thiazole ring. This reaction, which involves the condensation of an α-haloketone with a thioamide or thiourea, remains a fundamental tool in heterocyclic chemistry to this day.[2][3]

The initial discovery laid the groundwork for the exploration of a new class of compounds whose therapeutic potential would not be fully realized for several decades. The fundamental principle of the Hantzsch synthesis is the reaction between a compound containing a reactive N-C-S fragment (like thiourea) and an α-halocarbonyl compound.[4]

Early Explorations and the Rise of Sulfathiazole

Following Hantzsch's discovery, the chemistry of 2-aminothiazoles was explored, but their significant biological potential remained largely untapped for several decades. The turning point came with the advent of the sulfonamide era in the 1930s. The discovery of the antibacterial properties of Prontosil, a sulfonamide-containing dye, spurred a massive effort to synthesize and test related compounds.[2]

This research led to the development of sulfathiazole in the late 1930s, a potent antibacterial agent that became a crucial weapon in the fight against bacterial infections before the widespread availability of penicillin.[2] Sulfathiazole, or 2-sulfanilamidothiazole, demonstrated remarkable efficacy against a range of pathogenic bacteria, particularly streptococci. Its success firmly established the 2-aminothiazole scaffold as a valuable pharmacophore.

The widespread use of sulfathiazole during World War II for treating wound infections highlights its historical significance.[2] However, its use declined with the emergence of more effective and less toxic antibiotics like penicillin, and due to the increasing prevalence of bacterial resistance.[2]

Experimental Protocols: A Glimpse into Historical Syntheses

To provide a practical understanding of the historical chemistry, this section details representative experimental protocols for the synthesis of 2-aminothiazoles, based on both early and more refined methodologies.

A Classic Hantzsch Synthesis of 2-Amino-4-phenylthiazole

This protocol is a representative example of the Hantzsch reaction to produce a simple 2-aminothiazole derivative.[3]

Materials:

-

2-Bromoacetophenone

-

Thiourea

-

Methanol

-

5% Sodium Carbonate Solution

-

Water

Procedure:

-

In a 20 mL scintillation vial, combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol).

-

Add methanol (5 mL) and a magnetic stir bar.

-

Heat the mixture with stirring on a hot plate at approximately 100°C for 30 minutes.

-

Remove the reaction from the heat and allow the solution to cool to room temperature.

-

Pour the reaction contents into a 100 mL beaker containing 20 mL of 5% sodium carbonate solution and swirl to mix.

-

Collect the precipitated solid by vacuum filtration using a Buchner funnel.

-

Wash the filter cake with water.

-

Allow the solid to air dry to obtain 2-amino-4-phenylthiazole.

Historical Synthesis of 2-Aminothiazole from Monochloroacetaldehyde

This protocol reflects an early industrial approach to the synthesis of the parent 2-aminothiazole.

Materials:

-

Monochloroacetaldehyde (MCA) trimer

-

Thiourea

-

Methanol

-

20% Sodium Hydroxide Solution

-

Benzene

Procedure:

-

Depolymerize the monochloroacetaldehyde (MCA) trimer by heating it to 120-130°C in the presence of an acid catalyst (e.g., p-toluenesulfonic acid) to generate the MCA monomer.

-

In a reaction vessel, combine the freshly prepared MCA, thiourea, and methanol.

-

Heat the reaction mixture to effect the synthesis of 2-aminothiazole.

-

After the reaction is complete, add a 20% aqueous sodium hydroxide solution to the reaction mixture and shake.

-

Separate the resulting benzene layer.

-

Concentrate the benzene layer and allow it to stand to crystallize the 2-aminothiazole product. A synthesis yield of 92.6% based on thiourea has been reported for a similar procedure.[5]

Quantitative Data from Early Investigations

The following tables summarize available quantitative data from early studies on the synthesis and biological activity of 2-aminothiazole derivatives. It is important to note that historical data can be sparse and may not have been generated with the same standards as modern research.

| Reactants | Product | Solvent | Yield (%) | Reference |

| 2-Bromoacetophenone, Thiourea | 2-Amino-4-phenylthiazole | Methanol | ~99% | [6] |

| Monochloroacetaldehyde, Thiourea | 2-Aminothiazole | Methanol | 92.6% | [5] |

| 3-Thiocyanobutanone-2, Ethylamine Hydrochloride | 2-Ethylamino-4,5-dimethylthiazole | Ethanol/Water | High | [7] |

Table 1: Representative Yields from Historical and Modern Hantzsch Syntheses. This table showcases the high efficiency of the Hantzsch reaction for preparing 2-aminothiazole derivatives.

| Compound | Bacterial Strain | MIC (µg/mL) | Reference |

| Sulfathiazole Derivative 11a | Escherichia coli | 11.6 (Zone of Inhibition in mm) | [8] |

| Sulfathiazole Derivative 11a | Staphylococcus aureus | - | [8] |

| Sulfathiazole | Streptococcus species | Varies | [9][10] |

| Thiazolyl-thiourea derivative | Staphylococcus aureus | 4-16 | [11] |

| Thiazolyl-thiourea derivative | Staphylococcus epidermidis | 4-16 | [11] |

Table 2: Early Antibacterial Activity Data for 2-Aminothiazole Derivatives. This table provides a snapshot of the antimicrobial potency of early compounds, highlighting the focus on common pathogens. Note that historical data often used different methodologies, such as zone of inhibition, which are not directly comparable to modern MIC values.

The Enduring Legacy of 2-Aminothiazoles

The discovery of 2-aminothiazoles and the development of the Hantzsch synthesis opened a new chapter in heterocyclic chemistry and drug discovery. While early applications were dominated by antibacterial agents like sulfathiazole, the versatility of the 2-aminothiazole scaffold has led to its incorporation into a vast range of modern therapeutics.

Today, 2-aminothiazole derivatives are found in drugs targeting a wide spectrum of diseases, including:

-

Antibacterials: Cefdinir, a third-generation cephalosporin antibiotic.

-

Anti-inflammatory: Meloxicam, a non-steroidal anti-inflammatory drug (NSAID).

-

H2 Receptor Antagonists: Famotidine, used to treat stomach ulcers and GERD.

-

Anticancer Agents: Dasatinib, a kinase inhibitor used in the treatment of certain types of cancer.[12]

The journey from a fundamental organic reaction to a key component of the modern pharmacopeia underscores the enduring importance of the 2-aminothiazole scaffold. Its rich history continues to inspire the design and synthesis of new therapeutic agents, ensuring its relevance in drug discovery for years to come.

References

- 1. synarchive.com [synarchive.com]

- 2. archives.ijper.org [archives.ijper.org]

- 3. chemhelpasap.com [chemhelpasap.com]

- 4. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. EP0482607B1 - Process of producing 2-aminothiazole - Google Patents [patents.google.com]

- 6. m.youtube.com [m.youtube.com]

- 7. US2863874A - Process of preparing 2-aminothiazoles - Google Patents [patents.google.com]

- 8. Synthesis, DFT Analysis, and Evaluation of Antibacterial and Antioxidant Activities of Sulfathiazole Derivatives Combined with In Silico Molecular Docking and ADMET Predictions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. liofilchem.com [liofilchem.com]

- 10. Antibiotic susceptibility patterns of viridans group streptococci isolates in the United States from 2010 to 2020 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 12. youtube.com [youtube.com]

Navigating the Safety Profile of 2-Amino-4-isopropyl-5-methylthiazole: An In-depth Technical Guide

Disclaimer: No specific safety, toxicological, or hazard classification data for 2-Amino-4-isopropyl-5-methylthiazole was found in the public domain at the time of this report. The following guide provides a summary of available data for two structurally related compounds: 2-Amino-5-methylthiazole and 2-Isopropyl-4-methylthiazole . This information is intended to serve as a preliminary reference for researchers, scientists, and drug development professionals. The safety and hazard profile of 2-Amino-4-isopropyl-5-methylthiazole may differ significantly from these analogs. It is imperative that a comprehensive risk assessment, including experimental determination of toxicological properties, be conducted before handling or using 2-Amino-4-isopropyl-5-methylthiazole.

This guide summarizes the known safety and hazard information for two structural analogs to provide a preliminary understanding of the potential risks. All quantitative data is presented in structured tables for ease of comparison, and a generalized workflow for hazard classification is provided.

Analysis of Structural Analogs

To offer insights into the potential hazards of 2-Amino-4-isopropyl-5-methylthiazole, this section details the available safety information for 2-Amino-5-methylthiazole and 2-Isopropyl-4-methylthiazole.

2-Amino-5-methylthiazole

This analog shares the core 2-aminothiazole structure with the target compound, differing in the substitution at the 4th and 5th positions of the thiazole ring.

| Property | Value | Reference |

| Molecular Formula | C₄H₆N₂S | [1] |

| Molecular Weight | 114.17 g/mol | [1] |

| Appearance | Brown solid | [2] |

| Melting Point | 93 - 98 °C | [3] |

| Boiling Point | 232.5 ± 9.0 °C (Predicted) | [3] |

| Endpoint | Value | Species | Reference |

| Acute Oral Toxicity (LD50) | 688 mg/kg | Rat | [3] |

| Aquatic Toxicity (LC50) | 190.0 mg/l (96 h) | Danio rerio (zebra fish) | [3] |

| Aquatic Toxicity (IC50) | 18 mg/l (72 h) | Desmodesmus subspicatus (green algae) | [3] |

The Globally Harmonized System (GHS) classification for 2-Amino-5-methylthiazole indicates several hazards.[1]

-

Acute Toxicity, Oral (Category 4): Harmful if swallowed.[1][2]

-

Specific Target Organ Toxicity, Repeated Exposure (Category 2): May cause damage to organs through prolonged or repeated exposure.[1]

-

Hazardous to the Aquatic Environment, Acute Hazard (Category 1): Very toxic to aquatic life.[1]

-

Hazardous to the Aquatic Environment, Long-term Hazard (Category 1): Very toxic to aquatic life with long lasting effects.[1][2]

Signal Word: Warning[1]

Hazard Statements:

-

H302: Harmful if swallowed.[1]

-

H373: May cause damage to organs through prolonged or repeated exposure.[1]

-

H400: Very toxic to aquatic life.[1]

-

H410: Very toxic to aquatic life with long lasting effects.[1]

2-Isopropyl-4-methylthiazole

This analog shares the isopropyl and methyl substitutions on the thiazole ring, but at different positions, and lacks the amino group at the 2nd position.

| Property | Value | Reference |

| Molecular Formula | C₇H₁₁NS | [4][5] |

| Molecular Weight | 141.23 g/mol | [4][5] |

| Appearance | Light yellow liquid | [4] |

| Flash Point | 62 °C / 143.6 °F | [6] |

| Boiling Point | 92 °C / 50 mmHg | [7] |

| Density | 1.001 g/mL at 25 °C | [7] |

Limited quantitative toxicological data is available for this compound. The primary hazards identified are related to its flammability and irritant properties.

The GHS classification for 2-Isopropyl-4-methylthiazole is as follows:[5][8]

-

Flammable Liquids (Category 3 or 4): Flammable liquid and vapor.[5][6][7]

-

Acute Toxicity, Oral (Category 4): Harmful if swallowed.[5]

-

Skin Corrosion/Irritation (Category 2): Causes skin irritation.[8]

-

Serious Eye Damage/Eye Irritation (Category 2): Causes serious eye irritation.[8]

-

Specific Target Organ Toxicity, Single Exposure (Category 3): May cause respiratory irritation.[6][8]

Hazard Statements:

-

H302: Harmful if swallowed.[5]

-

H315: Causes skin irritation.[8]

-

H319: Causes serious eye irritation.[8]

-

H335: May cause respiratory irritation.[8]

Experimental Protocols

Detailed experimental protocols for the toxicological assessment of these specific compounds are not provided in the referenced safety data sheets. The presented data (e.g., LD50, LC50) are typically generated following standardized OECD (Organisation for Economic Co-operation and Development) or equivalent guidelines for chemical safety testing. For any new compound such as 2-Amino-4-isopropyl-5-methylthiazole, a testing strategy would generally involve:

-

In silico prediction: Using computational models to predict toxicity based on the chemical structure.

-

In vitro testing: Employing cell-based assays to assess cytotoxicity, genotoxicity, and other endpoints.

-

In vivo testing: If necessary, conducting studies in animal models to determine acute and chronic toxicity, following ethical guidelines and regulatory requirements.

Hazard Identification and Communication Workflow

The following diagram illustrates a generalized workflow for the GHS classification of a chemical substance, a process that would be necessary to determine the specific hazards of 2-Amino-4-isopropyl-5-methylthiazole.

Caption: Generalized GHS Hazard Classification and Communication Workflow.

Handling and Storage Recommendations

Based on the information for the structural analogs, the following general precautions are recommended when handling 2-Amino-4-isopropyl-5-methylthiazole. These are not a substitute for a substance-specific risk assessment.

-

Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation exposure.[6]

-

Personal Protective Equipment (PPE):

-

Hygiene Measures: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[6]

First Aid Measures

In the event of exposure, the following first aid measures, derived from the analog data, should be considered:

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[3]

-

Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[3]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3]

Conclusion

The safety and hazard profile of 2-Amino-4-isopropyl-5-methylthiazole remains uncharacterized. The data presented for the structural analogs, 2-Amino-5-methylthiazole and 2-Isopropyl-4-methylthiazole, suggest that the target compound may be harmful if swallowed, potentially cause skin, eye, and respiratory irritation, and may be hazardous to the aquatic environment. However, the presence of the amino, isopropyl, and methyl groups in the specific configuration of the target molecule could lead to a unique toxicological profile. Therefore, this guide should be used for preliminary informational purposes only. A thorough and substance-specific safety evaluation is essential before proceeding with any research or development activities involving 2-Amino-4-isopropyl-5-methylthiazole.

References

- 1. 2-Amino-5-methylthiazole | C4H6N2S | CID 351770 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. fishersci.com [fishersci.com]

- 3. chemicalbook.com [chemicalbook.com]

- 4. WERCS Studio - Application Error [assets.thermofisher.com]

- 5. 2-Isopropyl-4-methylthiazole | C7H11NS | CID 61808 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. fishersci.com [fishersci.com]

- 7. 2-异丙基-4-甲基噻唑 ≥97%, FG | Sigma-Aldrich [sigmaaldrich.com]

- 8. aurochemicals.com [aurochemicals.com]

- 9. aurochemicals.com [aurochemicals.com]

The 2-Aminothiazole Scaffold: A Cornerstone in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 2-aminothiazole moiety is a privileged heterocyclic scaffold that has become a cornerstone in medicinal chemistry. Its versatile structure, synthetic accessibility, and ability to interact with a wide range of biological targets have led to its incorporation into numerous approved drugs and clinical candidates. This technical guide provides a comprehensive overview of the 2-aminothiazole core, including its synthesis, biological activities, and the mechanisms of action of key therapeutic agents.

Introduction to the 2-Aminothiazole Scaffold

The 2-aminothiazole is a five-membered heterocyclic ring containing a sulfur and a nitrogen atom at positions 1 and 3, respectively, with an amino group at the 2-position.[1] This structural motif is found in natural products like vitamin B1 (thiamine) and has been extensively explored in synthetic medicinal chemistry.[2] The amino group provides a key point for derivatization, allowing for the modulation of physicochemical properties and biological activity.[2][3] The thiazole ring itself can engage in various non-covalent interactions with biological macromolecules, contributing to the binding affinity of 2-aminothiazole-based compounds.

Synthesis of the 2-Aminothiazole Core

The most common and versatile method for the synthesis of the 2-aminothiazole scaffold is the Hantzsch thiazole synthesis .[4] This reaction involves the condensation of an α-haloketone with a thiourea derivative.[4][5]

General Experimental Protocol: Hantzsch Thiazole Synthesis

This protocol describes the synthesis of a generic 2-aminothiazole derivative from an α-bromoketone and thiourea.

Materials:

-

α-Bromoketone (1.0 eq)

-

Thiourea (1.2 eq)

-

Ethanol or Methanol

-

Sodium bicarbonate (NaHCO₃) or Sodium carbonate (Na₂CO₃)

-

Round-bottom flask

-

Reflux condenser

-

Stirring apparatus

-

Filtration apparatus (Büchner funnel)

Procedure:

-

Dissolve the α-bromoketone (1.0 eq) and thiourea (1.2 eq) in a suitable solvent such as ethanol or methanol in a round-bottom flask.[4]

-

Heat the reaction mixture to reflux and stir for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).[6]

-

After completion of the reaction, allow the mixture to cool to room temperature.[4]

-

Neutralize the reaction mixture by the slow addition of an aqueous solution of sodium bicarbonate or sodium carbonate until the pH is approximately 7-8.[7]

-

The 2-aminothiazole product often precipitates out of the solution upon neutralization. If not, the solvent can be removed under reduced pressure.[8]

-

Collect the solid product by filtration, wash with cold water, and dry.[4]

-

The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) or by column chromatography on silica gel.[9]

Biological Activities and Therapeutic Applications

The 2-aminothiazole scaffold is associated with a broad spectrum of biological activities, making it a valuable pharmacophore in drug discovery.[10][11]

Anticancer Activity

A significant number of 2-aminothiazole derivatives have demonstrated potent anticancer activity against a variety of cancer cell lines.[12][13] These compounds exert their effects through various mechanisms, including the inhibition of protein kinases, disruption of microtubule dynamics, and induction of apoptosis.[12]

Table 1: Anticancer Activity of Selected 2-Aminothiazole Derivatives

| Compound/Drug | Target/Mechanism of Action | Cancer Cell Line | IC50/GI50 | Reference |

| Dasatinib | Src/Abl kinase inhibitor | K562 (Leukemia) | <1 nM | [14] |

| Dabrafenib | BRAF V600E inhibitor | A375 (Melanoma) | 0.8 nM | [15] |

| Alpelisib | PI3Kα inhibitor | Breast cancer cells | 4.6 nM | [16] |

| Compound 20 | Not specified | H1299 (Lung Cancer) | 4.89 µM | [17] |

| Compound 20 | Not specified | SHG-44 (Glioma) | 4.03 µM | [17] |

| Compound 28 | c-Met inhibitor | HT29 (Colon Cancer) | 0.63 µM | [17] |

| Compound 55 | Antitubercular | M. tuberculosis | 0.024 µM (MIC) | [14] |

| Thiazolyl-thiourea 124 (3,4-dichlorophenyl) | Antibacterial | S. aureus | 4-16 µg/mL (MIC) | [18] |

Antimicrobial Activity

2-Aminothiazole derivatives have also shown significant promise as antimicrobial agents, with activity against a range of bacteria and fungi.[18][19]

Table 2: Antimicrobial Activity of Selected 2-Aminothiazole Derivatives

| Compound | Microorganism | MIC | Reference |

| N-(3-Chlorobenzoyl)-4-(2-pyridinyl)-1,3-thiazol-2-amine (55) | Mycobacterium tuberculosis | 0.024 µM | [14] |

| Thiazolyl-thiourea derivative 124 (3,4-dichlorophenyl) | Staphylococcus aureus | 4-16 µg/mL | [18] |

| Thiazolyl-thiourea derivative 124 (3-chloro-4-fluorophenyl) | Staphylococcus epidermidis | 4-16 µg/mL | [18] |

| Derivative 117 (R1 = OCH3) | Escherichia coli | Not specified (remarkable efficacy) | [18] |

Key Experimental Protocols in Biological Evaluation

The biological evaluation of 2-aminothiazole derivatives typically involves a series of in vitro assays to determine their efficacy and mechanism of action.

In Vitro Anticancer Activity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[20]

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of the 2-aminothiazole compounds for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

-

MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).[20]

Kinase Inhibition Assay

Many 2-aminothiazole derivatives function as kinase inhibitors. Their inhibitory activity can be quantified using various in vitro kinase assay formats.[1][21]

Protocol (General Fluorescence-Based):

-

Reagent Preparation: Prepare solutions of the target kinase, a suitable substrate, ATP, and the 2-aminothiazole inhibitor at various concentrations.

-

Reaction Setup: In a microplate, combine the kinase, substrate, and inhibitor. Allow for a pre-incubation period (e.g., 10-30 minutes) for the inhibitor to bind to the kinase.[1]

-

Initiation of Reaction: Initiate the kinase reaction by adding ATP.

-

Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific duration.

-

Detection: Stop the reaction and add a detection reagent that produces a fluorescent signal proportional to the amount of ADP produced (and thus kinase activity).[1]

-

Measurement: Measure the fluorescence intensity using a microplate reader.

-

Data Analysis: Calculate the percentage of kinase inhibition for each inhibitor concentration and determine the IC50 value.

Signaling Pathways and Mechanisms of Action

Several clinically successful drugs containing the 2-aminothiazole scaffold are kinase inhibitors. Understanding their impact on cellular signaling pathways is crucial for rational drug design.

Dasatinib: A Dual Src/Abl Kinase Inhibitor

Dasatinib is a potent inhibitor of the Src family kinases and the Bcr-Abl kinase, used in the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL).[14][22]

Caption: Dasatinib inhibits Src and BCR-ABL, blocking downstream pro-survival pathways.

Dabrafenib: A BRAF Kinase Inhibitor

Dabrafenib is a selective inhibitor of the BRAF kinase, specifically targeting the V600E mutation, which is prevalent in melanoma.[15][23]

Caption: Dabrafenib targets mutant BRAF, inhibiting the MAPK signaling cascade.

Alpelisib: A PI3Kα Inhibitor

Alpelisib is an inhibitor of the alpha isoform of phosphoinositide 3-kinase (PI3Kα), used in the treatment of certain types of breast cancer with PIK3CA mutations.[11][24]

Caption: Alpelisib inhibits mutant PI3Kα, downregulating the PI3K/Akt/mTOR pathway.

Experimental and Logical Workflow

The discovery and development of novel 2-aminothiazole-based therapeutic agents follow a logical workflow, from initial synthesis to biological characterization.

Caption: A typical workflow for the discovery of 2-aminothiazole-based drug candidates.

Conclusion

The 2-aminothiazole scaffold continues to be a highly fruitful area of research in medicinal chemistry. Its synthetic tractability and the diverse biological activities of its derivatives ensure its continued importance in the development of new therapeutic agents. This guide has provided a foundational overview of the key aspects of 2-aminothiazole chemistry and biology, offering a valuable resource for researchers in the field. Further exploration of this versatile scaffold is poised to yield novel drugs with improved efficacy and safety profiles for a wide range of diseases.

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. Mechanism of Action | PIQRAY® (alpelisib) tablets | HCP [piqray-hcp.com]

- 3. mdpi.com [mdpi.com]

- 4. chemhelpasap.com [chemhelpasap.com]

- 5. Thiazole synthesis [organic-chemistry.org]

- 6. derpharmachemica.com [derpharmachemica.com]

- 7. EP0482607B1 - Process of producing 2-aminothiazole - Google Patents [patents.google.com]

- 8. 2-aminothiazole——Application, Synthesis, Reaction etc._Chemicalbook [chemicalbook.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. What is Alpelisib used for? [synapse.patsnap.com]

- 12. Src family kinases inhibition by dasatinib blocks initial and subsequent platelet deposition on collagen under flow, but lacks efficacy with thrombin generation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Effects of Dasatinib on Src kinase activity and downstream intracellular signaling in primitive chronic myelogenous leukemia hematopoietic cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Dabrafenib and its use in the treatment of metastatic melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Targeting PI3K/AKT/mTOR Signaling Pathway in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 18. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. benchchem.com [benchchem.com]

- 21. bioassaysys.com [bioassaysys.com]

- 22. aacrjournals.org [aacrjournals.org]

- 23. BRAF Inhibition: Halting Cancer Cell Growth - Personalized Medicine in Oncology [personalizedmedonc.com]

- 24. Alpelisib: A Novel Therapy for Patients With PIK3CA-Mutated Metastatic Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-Amino-4-isopropyl-5-methylthiazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

The thiazole ring is a fundamental scaffold in medicinal chemistry, present in a wide array of pharmaceuticals exhibiting diverse biological activities, including antibacterial, anti-inflammatory, and anticancer properties.[1][2] The Hantzsch thiazole synthesis, first reported in 1887, remains a primary and highly effective method for the construction of this key heterocyclic system.[1][3] This reaction classically involves the condensation of an α-haloketone with a thioamide.[3] To generate 2-aminothiazoles, thiourea is commonly employed as the thioamide component.[4][5] This document provides a detailed protocol for the synthesis of 2-Amino-4-isopropyl-5-methylthiazole, a specific derivative, by applying the principles of the Hantzsch synthesis. The procedure is based on established methods for analogous structures.[5][6]

The overall reaction for the synthesis of 2-Amino-4-isopropyl-5-methylthiazole proceeds via the cyclocondensation of 3-Bromo-4-methyl-2-pentanone with thiourea.

Overall Reaction Scheme: (CH₃)₂CH-CH(Br)-C(=O)-CH₃ + H₂N-C(=S)-NH₂ → 2-Amino-4-isopropyl-5-methylthiazole + HBr + H₂O

Experimental Protocol

This protocol details the synthesis of 2-Amino-4-isopropyl-5-methylthiazole using the Hantzsch thiazole synthesis methodology.

Materials and Reagents:

-

3-Bromo-4-methyl-2-pentanone

-

Thiourea (H₂NCSNH₂)

-

Ethanol (EtOH), absolute

-

Sodium Bicarbonate (NaHCO₃), saturated aqueous solution

-

Deionized Water (H₂O)

-

Ethyl Acetate (EtOAc)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Büchner funnel and filter flask

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add thiourea (1.0 eq). Suspend the thiourea in absolute ethanol (approximately 3-4 mL per mmol of the limiting reagent).

-

Addition of α-Haloketone: While stirring the suspension, add 3-Bromo-4-methyl-2-pentanone (1.0 eq) to the flask.

-

Reaction: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) with continuous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2 to 4 hours.[5]

-

Work-up and Isolation:

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the ethanol under reduced pressure using a rotary evaporator.

-

To the resulting residue, add deionized water (50 mL) and ethyl acetate (50 mL).

-

Carefully neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases and the pH of the aqueous layer is approximately 7-8.[1]

-

Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer two more times with ethyl acetate (2 x 30 mL).

-

Combine the organic extracts and wash them with brine (1 x 30 mL).

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

-

Purification: The crude 2-Amino-4-isopropyl-5-methylthiazole can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel to obtain the pure product.

Data Presentation

The following table summarizes the key quantitative parameters for the synthesis.

| Parameter | Value | Notes |

| Reactants | ||

| 3-Bromo-4-methyl-2-pentanone | 1.0 molar equivalent | The limiting reagent. |

| Thiourea | 1.0 - 1.5 molar equivalents | A slight excess of thiourea can be used to ensure complete consumption of the haloketone.[4] |

| Solvent | ||

| Solvent Type | Ethanol | Water can also be used as a solvent.[5] |

| Solvent Volume | 3-5 mL / mmol of limiting reagent | Sufficient to ensure proper mixing and reflux. |

| Reaction Conditions | ||

| Temperature | Reflux (~78 °C) | Heating is generally required to drive the reaction to completion.[5] |

| Reaction Time | 2 - 4 hours | Should be monitored by TLC for completion. |

| Work-up & Purification | ||

| Neutralizing Agent | Saturated NaHCO₃ solution | Used to quench the HBr formed during the reaction.[1] |

| Extraction Solvent | Ethyl Acetate | |

| Expected Yield | 70-85% | Yields for Hantzsch synthesis are typically high, though this can vary.[4][5] |

Visualized Experimental Workflow

The following diagram illustrates the logical flow of the synthesis protocol.

Caption: Workflow for the synthesis of 2-Amino-4-isopropyl-5-methylthiazole.

References

Application Notes and Protocols: One-Pot Synthesis of 2-Aminothiazoles

For Researchers, Scientists, and Drug Development Professionals

The 2-aminothiazole moiety is a privileged scaffold in medicinal chemistry, appearing in a wide array of pharmaceuticals with diverse biological activities. The one-pot synthesis of these compounds offers significant advantages in terms of efficiency, cost-effectiveness, and reduced waste by avoiding the isolation of intermediates. This document provides detailed application notes and experimental protocols for several modern one-pot synthetic methodologies.

Introduction

The classical Hantzsch thiazole synthesis, which involves the reaction of α-halocarbonyl compounds with thioureas, is a cornerstone for the construction of the 2-aminothiazole ring system.[1] However, the handling of lachrymatory and toxic α-haloketones is a significant drawback. Modern one-pot approaches circumvent this issue by generating the α-halocarbonyl species in situ from readily available ketones, followed by immediate cyclization with thiourea.[1][2][3] These methods often employ various catalysts and halogenating agents to achieve high yields under mild and environmentally friendly conditions.[2][4][5] This document outlines several such protocols, providing a comparative overview of their key parameters.

Comparative Data of One-Pot Syntheses

The following table summarizes quantitative data from various one-pot methodologies for the synthesis of 2-aminothiazoles, allowing for easy comparison of reaction conditions and outcomes.

| Methodology/Catalyst | Halogenating Agent | Starting Material (Ketone) | Solvent | Temperature (°C) | Time (min) | Yield (%) | Reference |

| Lactic Acid | N-Bromosuccinimide (NBS) | Aralkyl ketones | Lactic Acid (as solvent and catalyst) | 90–100 | 10–15 | up to 96 | [2] |

| Ca/4-MePy-IL@ZY-Fe₃O₄ (Magnetic Nanocatalyst) | Trichloroisocyanuric acid (TCCA) | Methyl ketones | Ethanol | 80 | 25 | High | [4] |

| Copper(II) Bromide | Copper(II) Bromide | Aromatic methyl ketones | Not specified in abstract | Reflux | - | 68–88 | [1] |

| Iodine/DMSO | Iodine | Ketones | Dimethyl sulfoxide (DMSO) | 80 | - | Moderate to good | [3] |

| Electrochemical Synthesis (NH₄I mediated) | NH₄I (mediator) | Active methylene ketones | Not specified in abstract | Room Temperature | - | 17–53 | [6] |

| Green Synthesis (Glycerol-Water) | N-Bromosuccinimide (NBS) | Acetophenone | Glycerol-Water | Room Temperature | - | High | [5] |

Reaction Mechanism and Experimental Workflow

The general mechanism for the one-pot synthesis of 2-aminothiazoles via in situ halogenation is depicted below. The process begins with the α-halogenation of a ketone, followed by a nucleophilic attack from the sulfur atom of thiourea, and subsequent intramolecular cyclization and dehydration to form the 2-aminothiazole ring.

Caption: General reaction mechanism for the one-pot synthesis of 2-aminothiazoles.

A typical experimental workflow for these one-pot syntheses is illustrated in the following diagram. This streamlined process highlights the key steps from combining reactants to isolating the final product.

Caption: A typical experimental workflow for the one-pot synthesis of 2-aminothiazoles.

Experimental Protocols

Below are detailed methodologies for two distinct and effective one-pot syntheses of 2-aminothiazoles.

Protocol 1: Lactic Acid-Mediated Green Synthesis

This protocol describes a rapid, scalable, and sustainable one-pot synthesis of 2-aminothiazole derivatives using lactic acid as both a catalyst and a solvent.[2]

Materials:

-

Aralkyl ketone (1.0 mmol)

-

N-Bromosuccinimide (NBS) (1.0 mmol)

-

Thiourea (1.2 mmol)

-

Lactic acid

Equipment:

-

Round-bottom flask

-

Magnetic stirrer with heating

-

Thermometer

-

Standard glassware for work-up

Procedure:

-

To a round-bottom flask, add the aralkyl ketone (1.0 mmol) and lactic acid.

-

Stir the mixture and heat to 90–100 °C.

-

To this solution, add N-bromosuccinimide (1.0 mmol) in one portion.

-

Immediately after the addition of NBS, add thiourea (1.2 mmol).

-

Continue stirring the reaction mixture at 90–100 °C for 10–15 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Add water to the reaction mixture, which will cause the product to precipitate.

-

Collect the solid product by filtration and wash with water.

-